molecular formula C20H21NO B2804557 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde CAS No. 367909-68-0

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde

Cat. No.: B2804557
CAS No.: 367909-68-0
M. Wt: 291.394
InChI Key: PLIKXGIAKMCMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde: is an organic compound with the molecular formula C20H21NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzyl group, three methyl groups, and a carbaldehyde group attached to a dihydroquinoline ring. It is used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as chromium trioxide to form the carbaldehyde group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s yield and purity. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents like or are used.

    Substitution: Reagents such as for nitration or for bromination are employed.

Major Products Formed:

Scientific Research Applications

1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. The compound’s carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
  • 2,4,10-trimethyl-benzo(g)quinoline
  • 2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline

Uniqueness: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound’s carbaldehyde group provides additional reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-benzyl-2,2,4-trimethylquinoline-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIKXGIAKMCMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.